1,2-Bis(4-hydroxyphenoxy)ethane
Overview
Description
1,2-Bis(4-hydroxyphenoxy)ethane is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-hydroxyphenoxy)ethane can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenol with ethylene glycol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the phenol react with the ethylene glycol to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-hydroxyphenoxy)ethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated phenoxyethane derivatives.
Scientific Research Applications
1,2-Bis(4-hydroxyphenoxy)ethane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-hydroxyphenoxy)ethane involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups can participate in hydrogen bonding with other molecules, influencing the compound’s reactivity and interactions. Additionally, the phenoxy groups can engage in π-π interactions with aromatic systems, further modulating its activity.
Comparison with Similar Compounds
- 1,2-Bis(2-hydroxyphenoxy)ethane
- 1,2-Bis(3-hydroxyphenoxy)ethane
- 1,2-Bis(2,4-dihydroxyphenoxy)ethane
Uniqueness: 1,2-Bis(4-hydroxyphenoxy)ethane is unique due to the specific positioning of the hydroxy groups on the phenoxy rings, which influences its chemical reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and related compounds.
Properties
IUPAC Name |
4-[2-(4-hydroxyphenoxy)ethoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMNUWIUDGZFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCOC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289606 | |
Record name | 1,2-bis(4-hydroxyphenoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24209-90-3 | |
Record name | NSC62372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-bis(4-hydroxyphenoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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